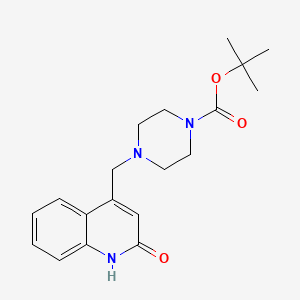
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a quinoline derivative. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the quinoline derivative: The quinoline derivative can be synthesized through a series of reactions starting from commercially available aniline derivatives. The key steps include cyclization and oxidation reactions to form the quinoline core.
Substitution on the piperazine ring: The piperazine ring is then introduced through a nucleophilic substitution reaction. tert-Butyl piperazine-1-carboxylate is reacted with the quinoline derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form hydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate is unique due to the presence of both the quinoline and piperazine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
1159826-01-3 |
|---|---|
Formule moléculaire |
C19H25N3O3 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
tert-butyl 4-[(2-oxo-1H-quinolin-4-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)22-10-8-21(9-11-22)13-14-12-17(23)20-16-7-5-4-6-15(14)16/h4-7,12H,8-11,13H2,1-3H3,(H,20,23) |
Clé InChI |
KBXRHCXKJSMSEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
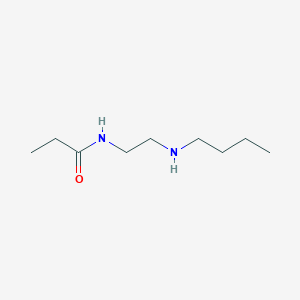
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)

![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
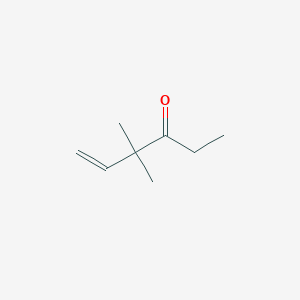
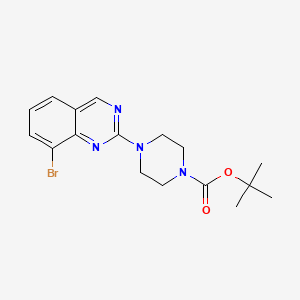
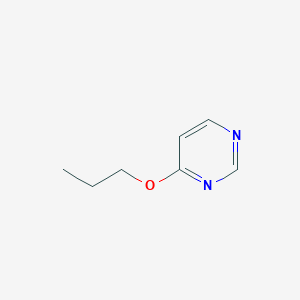
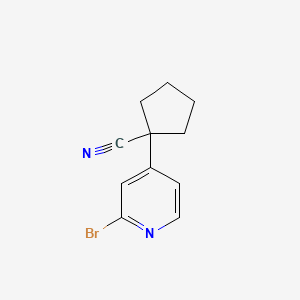
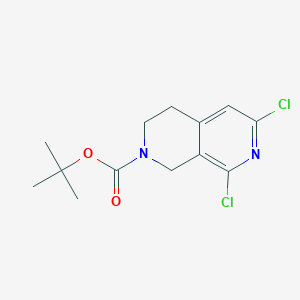
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
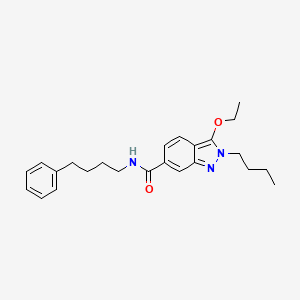
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
